4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
CAS No.: 2640977-19-9
Cat. No.: VC11841549
Molecular Formula: C14H23N5O2
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640977-19-9 |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | [4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C14H23N5O2/c1-11-15-16-13(17(11)2)10-18-7-8-21-12(9-18)14(20)19-5-3-4-6-19/h12H,3-10H2,1-2H3 |
| Standard InChI Key | STLVVIKXQUNUDJ-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N1C)CN2CCOC(C2)C(=O)N3CCCC3 |
| Canonical SMILES | CC1=NN=C(N1C)CN2CCOC(C2)C(=O)N3CCCC3 |
Introduction
Structural Components
-
Triazole Ring: The 4,5-dimethyl-4H-1,2,4-triazol-3-yl moiety is a key component, known for its stability and versatility in organic synthesis. Triazoles are often used in pharmaceuticals due to their biological activity .
-
Morpholine Moiety: Morpholine is a heterocyclic amine, commonly found in pharmaceuticals and agrochemicals. It contributes to the compound's solubility and potential biological interactions .
-
Pyrrolidine Carbonyl Group: This part of the molecule adds a carbonyl functionality, which can participate in hydrogen bonding and other intermolecular interactions, potentially influencing the compound's reactivity and stability .
Synthesis and Characterization
While specific synthesis details for 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine are not available, similar compounds are typically synthesized through multi-step reactions involving the formation of the triazole ring and subsequent modification to introduce the morpholine and pyrrolidine carbonyl groups.
Characterization would likely involve spectroscopic methods such as NMR and IR, alongside mass spectrometry to confirm the molecular structure.
Potential Applications
Given its structural components, this compound could have potential applications in:
-
Pharmaceuticals: The presence of a triazole ring and morpholine suggests possible biological activity, which could be explored for therapeutic uses.
-
Agrochemicals: Similar compounds have been studied for their insecticidal or fungicidal properties.
Data Tables
Due to the lack of specific data on 4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine, we can consider general properties of related compounds:
| Compound Component | General Properties |
|---|---|
| Triazole Ring | Stable, versatile, biologically active |
| Morpholine Moiety | Soluble, bioactive |
| Pyrrolidine Carbonyl | Hydrogen bonding, reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume